molecular formula C16H16N2O3S B2903150 N-(4-nitrophenyl)-4-(phenylthio)butanamide CAS No. 899732-74-2

N-(4-nitrophenyl)-4-(phenylthio)butanamide

Cat. No.: B2903150
CAS No.: 899732-74-2
M. Wt: 316.38
InChI Key: UTLNWXUZKHBGIH-UHFFFAOYSA-N
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Description

Significance of Amide and Thioether Functional Groups in Modern Organic Chemistry Research

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. organicchemexplained.comchemistrytalk.orgresearchgate.net It forms the backbone of peptides and proteins and is a common feature in a vast number of pharmaceuticals, polymers like nylon and Kevlar, and other biologically active molecules. organicchemexplained.comchemistrytalk.org The stability of the amide bond, a result of resonance delocalization, makes it a reliable and versatile connector in molecular design. organicchemexplained.com Amide synthesis is a cornerstone of organic chemistry, with numerous methods developed since the 19th century to facilitate its formation under various conditions. tifr.res.inpulsus.comrsc.orgwikipedia.orgmasterorganicchemistry.com

The thioether functional group (a sulfur atom bonded to two carbon atoms) is also a significant motif in medicinal chemistry and materials science. tandfonline.com Thioethers are found in a range of therapeutic compounds and natural products. tandfonline.com The inclusion of a thioether linkage can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability. mdpi.comresearchgate.net In materials science, thioether-containing polymers have been explored for applications in drug delivery due to their sensitivity to oxidation by reactive oxygen species (ROS). nih.govacs.org

Overview of Aryl Nitro Compounds and Butanamide Derivatives in Chemical Biology and Materials Science

Aryl nitro compounds , characterized by a nitro group (-NO2) attached to an aromatic ring, are important intermediates in the synthesis of a wide array of industrial chemicals, including dyes, pharmaceuticals, and explosives. researchgate.netunacademy.comwikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.org In the context of chemical biology, nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs in cancer therapy and as fluorescent probes for imaging hypoxic tumors. mdpi.com

Butanamide derivatives are compounds that contain a four-carbon chain attached to an amide group. nih.govebi.ac.uknist.gov This structural motif is found in various biologically active molecules. For instance, certain butanamide derivatives have been investigated for their anti-inflammatory properties. nih.gov The butanamide scaffold provides a flexible linker that can be modified to optimize the binding of a molecule to its biological target.

Rationale for Dedicated Research on the N-(4-nitrophenyl)-4-(phenylthio)butanamide Scaffold

While specific research dedicated to this compound is not widely published, the rationale for investigating such a scaffold can be inferred from the properties of its constituent parts. The combination of the N-(4-nitrophenyl) group with a flexible butanamide linker and a phenylthio moiety presents a scaffold with potential for exploration in several areas:

Medicinal Chemistry: The presence of the nitroaromatic group suggests potential applications as a bioreductive prodrug. The thioether and amide components could be tailored to interact with specific biological targets.

Materials Science: The thioether linkage offers a potential site for oxidation, which could be exploited in the design of stimuli-responsive materials. The rigid nitrophenyl group combined with the flexible butanamide chain could impart interesting liquid crystalline or polymeric properties.

Further research would be necessary to elucidate the specific properties and potential applications of this particular molecular architecture.

Historical Development and Relevant Precedent Studies of Related Chemical Scaffolds

The synthesis of amides has a long history, with the Schotten-Baumann reaction, discovered in 1883, being a classic method for their preparation from amines and acid chlorides. tifr.res.in Over the decades, a vast array of coupling reagents and methods have been developed to facilitate amide bond formation with high efficiency and under mild conditions. nih.govresearchgate.net

The study of thioether-containing molecules has also been extensive, with many bioactive natural products and synthetic drugs incorporating this functional group. researchgate.netresearchgate.net Research into thioether-containing peptides, for example, has shown that this linkage can be a stable mimic of disulfide bonds, conferring desirable pharmacological properties. nih.gov

Investigations into nitrophenyl-containing compounds have a rich history, particularly in the development of dyes and explosives. wikipedia.orglkouniv.ac.in More recently, their potential in medicinal chemistry has been a focus, with studies on their antimicrobial and anticancer activities. acs.orgresearchgate.netmdpi.comfrontierspecialtychemicals.com

While there is a lack of direct precedent for the study of this compound, research on related N-aryl butanamides has shown their potential as antifungal agents. nih.gov This suggests that the broader class of compounds to which this compound belongs is of interest in agrochemical and pharmaceutical research.

Compound Properties

PropertyValue
Chemical Formula C16H16N2O3S
Molecular Weight 316.37 g/mol
CAS Number 899732-74-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNWXUZKHBGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 4 Nitrophenyl 4 Phenylthio Butanamide

Retrosynthetic Analysis of the N-(4-nitrophenyl)-4-(phenylthio)butanamide Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical pathways for its synthesis. The most apparent disconnection is at the amide bond, breaking the molecule into 4-(phenylthio)butanoic acid and 4-nitroaniline (B120555). This is a common and effective strategy for amide synthesis.

A second disconnection can be made at the sulfide (B99878) bond, which would yield a precursor with a leaving group and thiophenol. This approach allows for the late-stage introduction of the phenylthio group.

Development of Novel Synthetic Pathways

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. unimi.it For the synthesis of this compound, this involves the reaction of 4-(phenylthio)butanoic acid and 4-nitroaniline. Due to the reduced nucleophilicity of 4-nitroaniline, direct thermal condensation is often inefficient and requires harsh conditions. nih.gov Therefore, the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative is necessary. catalyticamidation.infonih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. nih.gov Boronic acids have also emerged as effective catalysts for amidation reactions, offering milder reaction conditions. nih.govrsc.org Another approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the aniline (B41778) to form the amide. ucl.ac.uk

Coupling Reagent/MethodReaction ConditionsAdvantagesDisadvantages
EDC/HOBt Room temperature, various solvents (e.g., DMF, DCM)Mild conditions, high yieldsStoichiometric waste products
Boronic Acid Catalysts Reflux in toluene (B28343) with molecular sievesCatalytic, milder than thermal methodsMay require higher temperatures for less reactive amines
Acid Chloride Formation SOCl₂ or oxalyl chloride, followed by amine additionHighly reactive intermediate, good yieldsGenerates acidic byproducts, may not be suitable for sensitive substrates

This table summarizes common strategies for amide bond formation applicable to the synthesis of substituted anilides.

The 4-(phenylthio)butyl group can be introduced through several synthetic strategies. One common method is the nucleophilic substitution reaction between thiophenol and a 4-halobutanoic acid derivative, such as 4-bromobutanoic acid or its ester. This reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming a more nucleophilic thiolate anion.

Alternatively, a Michael addition of thiophenol to an α,β-unsaturated ester, such as ethyl but-3-enoate, can be employed, although this would require subsequent reduction of the ester to achieve the desired butanamide structure. Palladium-catalyzed cross-coupling reactions have also been utilized for the formation of aryl thioether bonds, offering a versatile, albeit more complex, alternative. google.comgoogle.com

The nitrophenyl group is a key feature of the target molecule. The most direct approach for its incorporation is to start with a commercially available nitro-substituted precursor, such as 4-nitroaniline. nih.govsigmaaldrich.com This is generally the preferred method due to its simplicity and the ready availability of the starting material.

Alternatively, the nitro group can be introduced onto the aromatic ring at a later stage of the synthesis through electrophilic aromatic substitution. nih.gov This involves treating the corresponding aniline derivative with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. nih.gov However, this approach can lead to issues with regioselectivity and the potential for over-nitration, making it a less desirable strategy for this specific target molecule. The acetamide (B32628) group present in precursors like N-phenylacetamide directs the nitration to the para position. researchgate.net

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the choice of catalyst.

The choice of solvent can significantly impact the rate and outcome of amide bond formation. numberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used for amide coupling reactions due to their ability to dissolve a wide range of reactants and stabilize charged intermediates. ucl.ac.uknsf.gov However, due to environmental and safety concerns, there is a growing interest in replacing these solvents with greener alternatives. nsf.govacs.orgrsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) have been explored as more sustainable options for amide synthesis. nsf.gov For reactions involving boronic acid catalysts, toluene is often used to facilitate the azeotropic removal of water. rsc.org Deep eutectic solvents have also been shown to enhance amide bond formation by lowering activation entropies. rsc.org

SolventPropertiesInfluence on Reaction
N,N-Dimethylformamide (DMF) Polar aproticGood solubility for reactants, stabilizes transition states
Dichloromethane (DCM) ChlorinatedGood solubility, commonly used
Toluene AromaticAllows for azeotropic water removal in catalytic reactions
2-Methyltetrahydrofuran (2-MeTHF) Ether, bio-derivedGreener alternative, good performance in some coupling reactions
Deep Eutectic Solvents Mixture of hydrogen bond donors and acceptorsCan enhance reaction rates and selectivity

This table outlines the properties of various solvents and their impact on the efficiency of amide bond formation.

Screening of Catalytic Systems for Enhanced Yield and Selectivity

The formation of the amide bond in this compound is a critical step that can be optimized through the selection of an appropriate catalytic system. The direct amidation of a carboxylic acid and an amine is often challenging and requires activation of the carboxylic acid, which can be achieved using various catalytic methods.

Recent advancements in amide synthesis have focused on moving away from stoichiometric coupling agents to more efficient catalytic processes. ucl.ac.uk For the synthesis of this compound, several catalytic systems can be considered based on analogous reactions involving nitroarenes and carboxylic acids.

A nickel/photoredox-catalyzed process offers a modern approach for the direct amidation of aldehydes with nitroarenes, where the nitro group is reduced in situ to an amine. organic-chemistry.org While this specific methodology involves an aldehyde precursor, it highlights the potential for innovative catalytic cycles in activating nitroarenes for amidation.

More traditional, yet effective, catalytic methods for amide bond formation from carboxylic acids and amines often involve boronic acid catalysts. These have been shown to be effective for a range of substrates. researchgate.netcatalyticamidation.info Another approach involves the use of transition-metal catalysts, such as those based on ruthenium, which can facilitate amide bond formation from alcohols and amines through a borrowing hydrogen mechanism. researchgate.net

The following interactive data table summarizes potential catalytic systems applicable to the synthesis of this compound based on analogous amidation reactions.

Catalyst SystemReactant Types (Analogous Reactions)Key AdvantagesPotential Applicability
Boronic Acid DerivativesCarboxylic Acids and AminesBench-stable, effective at room temperature for some substrates. researchgate.netDirect coupling of 4-(phenylthio)butanoic acid and 4-nitroaniline.
Nickel/Photoredox CatalysisAldehydes and NitroarenesFully catalytic, mild conditions, avoids pre-reduction of nitro group. organic-chemistry.orgAdaptable for a route starting from a precursor aldehyde to 4-(phenylthio)butanoic acid.
Ruthenium/N-heterocyclic Carbene (NHC)Alcohols and AminesAtom-economic, eco-friendly. researchgate.netApplicable if starting from an alcohol precursor to 4-(phenylthio)butanoic acid.
Iron(III) Chloride (FeCl3)Nitroarenes and Amides (Transamidation)Sustainable, utilizes sacrificial C-H bonds from solvents. researchgate.netPotential for direct use of 4-nitroaniline with an appropriate acyl donor.

Determination of Optimal Temperature and Pressure Regimes

The optimization of temperature and pressure is crucial for maximizing the yield and purity of this compound. These parameters are highly dependent on the chosen synthetic route and catalytic system.

For many catalytic amidation reactions, milder temperatures are often preferred to minimize side reactions and decomposition of sensitive functional groups. For instance, boronic acid-catalyzed amidations can often proceed at room temperature, although gentle heating may be required for less reactive substrates. researchgate.net

In contrast, thermal condensation methods, which are generally uncatalyzed, require significantly higher temperatures to drive the dehydration reaction, often in the range of 160-200°C. ucl.ac.uk However, such high temperatures may not be suitable for this compound due to the presence of the nitro and thioether groups, which could be susceptible to degradation.

Pressure is typically not a critical parameter for most solution-phase amide bond formations unless gaseous reagents or byproducts are involved. Most syntheses would be conducted at atmospheric pressure.

The table below outlines typical temperature and pressure regimes for analogous amide synthesis, which can inform the optimization for the target compound.

Synthetic ApproachTypical Temperature RangeTypical PressureConsiderations
Boronic Acid CatalysisRoom Temperature to 80°CAtmosphericMild conditions are generally sufficient. researchgate.net
Transition-Metal Catalysis (e.g., Ru, Ni)Mild to moderate heating (e.g., 50-120°C)AtmosphericDependent on the specific catalyst and substrates. organic-chemistry.org
Photoredox CatalysisRoom TemperatureAtmosphericReaction is initiated by light, not high temperature. organic-chemistry.org
Thermal Condensation (uncatalyzed)160-200°CAtmospheric or under vacuum to remove waterPotential for thermal degradation of the product. ucl.ac.uk

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to the compound's structure)

The structure of this compound does not inherently possess a chiral center. However, the introduction of substituents on the butanamide backbone could create chiral analogs. The development of stereoselective synthetic methods is a significant area of research in modern organic chemistry. nih.govnih.gov

For the synthesis of chiral analogs of this compound, several strategies can be envisioned. One approach would involve the use of a chiral precursor, such as an enantiomerically pure substituted 4-(phenylthio)butanoic acid. The subsequent amidation with 4-nitroaniline would then yield the desired chiral amide.

Alternatively, asymmetric catalytic methods could be employed. For example, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been reported for the enantioselective synthesis of chiral amides from primary amides. nih.gov This type of methodology could potentially be adapted for the synthesis of chiral analogs. Another strategy involves the use of racemization-free coupling reagents in peptide synthesis, which could be applied to the formation of chiral amides. rsc.org

Recent progress in the synthesis of chiral thioethers has been achieved through various methods, including nucleophilic substitution, cross-coupling, and sulfa-Michael additions, which could be used to prepare chiral 4-(phenylthio)butanoic acid precursors. nih.govresearchgate.net

Considerations for Scalable Synthesis and Green Chemistry Principles

For the synthesis of this compound to be practical on a larger scale and environmentally friendly, principles of green chemistry should be integrated into the process design. rsc.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key aspect of a green synthetic route is the move away from stoichiometric activating agents in amide synthesis, which generate significant amounts of byproducts. ucl.ac.uk Catalytic methods are inherently greener as the catalyst is used in small amounts and can, in principle, be recycled.

The choice of solvent is another critical factor. Many traditional organic solvents are volatile and hazardous. The use of greener solvents, such as water or bio-based solvents, is highly desirable. nih.gov For instance, a sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B in the green solvent cyclopentyl methyl ether has been reported. nih.gov Another approach involves the hydration of nitriles to amides in water, which is an atom-economic and environmentally friendly method. researchgate.net

Electrosynthesis is also emerging as a green tool for amide bond formation, as it often avoids the need for chemical oxidants or reductants. rsc.orgnih.gov

The following table summarizes key green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of CatalysisEmploying catalytic over stoichiometric reagents for amidation. ucl.ac.ukcatalyticamidation.infoReduced waste, higher atom economy.
Benign SolventsReplacing hazardous organic solvents with water, CPME, or other green alternatives. nih.govImproved safety and reduced environmental impact.
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.netMinimized byproduct formation.
Energy EfficiencyUtilizing reactions that proceed at ambient temperature and pressure, such as photoredox or enzymatic catalysis. organic-chemistry.orgnih.govReduced energy consumption and cost.
Use of Renewable FeedstocksExploring biocatalytic routes that may utilize bio-based starting materials. nih.govIncreased sustainability of the overall process.

Despite a comprehensive search of available scientific literature and databases, no specific experimental data for the advanced spectroscopic and structural characterization of the chemical compound "this compound" could be located.

As a result, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict outline requested. The required information for the following sections and subsections is not publicly available:

Advanced Spectroscopic and Structural Characterization of N 4 Nitrophenyl 4 Phenylthio Butanamide

X-ray Crystallography for Solid-State Structure Determination

While information exists for structurally related compounds, such as those containing a nitrophenyl group or a phenylthio moiety, this data cannot be extrapolated to accurately describe the specific characteristics of "N-(4-nitrophenyl)-4-(phenylthio)butanamide." Providing such information would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” with the specified detailed outline and data tables cannot be completed at this time due to the absence of the necessary research findings in the public domain.

Crystal Data and Unit Cell Parameters

No publicly available crystallographic data for this compound could be found. Therefore, information regarding its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) remains undetermined.

Molecular Conformation and Intermolecular Packing Arrangements

Without experimental crystal structure data, a definitive description of the molecular conformation (i.e., the spatial arrangement of atoms) and the packing of molecules within the crystal lattice of this compound cannot be provided.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

A detailed analysis of hydrogen bonds and other non-covalent interactions, such as van der Waals forces or π-π stacking, is contingent on the availability of a solved crystal structure. As this information is not available, a discussion of these specific interactions for this compound cannot be accurately presented.

Chiroptical Spectroscopy

There is no information available in the scientific literature regarding the preparation or study of stereoisomers of this compound. Consequently, no data on its chiroptical spectroscopic properties can be reported.

Chemical Reactivity and Mechanistic Studies of N 4 Nitrophenyl 4 Phenylthio Butanamide

Reactivity and Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and serves as a key site for chemical modification.

The most prominent reaction of the aromatic nitro group is its reduction to an aniline (B41778). This transformation is a cornerstone of synthetic chemistry, often employed to introduce an amino group onto an aromatic ring. A variety of reagents can achieve this reduction chemoselectively, leaving the amide and thioether groups intact under appropriate conditions.

Common methods for the reduction of nitroarenes include catalytic hydrogenation and the use of metals in acidic media. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine) is highly efficient. acs.org Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are classic and effective methods for this conversion. acs.org The use of sodium borohydride (B1222165) is generally ineffective for nitro group reduction on its own but can be activated with transition metal complexes to achieve the transformation. nih.gov

These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. acs.org The resulting product, N-(4-aminophenyl)-4-(phenylthio)butanamide, is a valuable intermediate for further functionalization, particularly through diazotization.

Table 1: Potential Reagents for Chemoselective Nitro Group Reduction
Reagent/SystemExpected ProductGeneral ConditionsSelectivity Notes
H₂, Pd/CN-(4-aminophenyl)-4-(phenylthio)butanamideAtmospheric or elevated H₂ pressure, various solvents (e.g., EtOH, EtOAc)Highly selective; amide and thioether are typically stable.
Fe, HCl or NH₄ClN-(4-aminophenyl)-4-(phenylthio)butanamideAqueous or alcoholic solvents, often heatedClassic method, generally selective over amide and thioether.
SnCl₂·2H₂ON-(4-aminophenyl)-4-(phenylthio)butanamideAcidic conditions (e.g., HCl), often in ethanolEffective and selective, though tin waste is a consideration.
Sodium Hydrosulfite (Na₂S₂O₄)N-(4-aminophenyl)-4-(phenylthio)butanamideAqueous or biphasic systems, often with a baseCan be selective, particularly useful for sensitive substrates. acs.org

Following the successful reduction of the nitro group to N-(4-aminophenyl)-4-(phenylthio)butanamide, the resulting primary aromatic amine can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). The product is a highly reactive aryldiazonium salt.

These diazonium salts are versatile intermediates that can participate in a wide array of reactions. acsgcipr.org One of the most significant applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. acsgcipr.orgorganic-chemistry.org This process forms an azo compound, characterized by the -N=N- linkage, which is the basis for a vast class of dyes. For example, coupling the diazonium salt of N-(4-aminophenyl)-4-(phenylthio)butanamide with a compound like phenol would yield a new azo dye, expanding the molecular complexity and utility of the original structure.

Amide Bond Reactivity and Hydrolysis

The amide bond in N-(4-nitrophenyl)-4-(phenylthio)butanamide is relatively stable but can be cleaved under specific chemical or biological conditions.

Amide hydrolysis breaks the C-N bond, yielding a carboxylic acid and an amine. This process can be catalyzed by either acid or base, though it typically requires forcing conditions such as high temperatures.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (4-nitroaniline) lead to the formation of 4-(phenylthio)butanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion yields the carboxylate salt and 4-nitroaniline (B120555). This process is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Enzymes, particularly amidases or certain lipases and proteases with broad substrate specificity, could potentially catalyze the hydrolysis of the amide bond in this compound. youtube.com Enzymatic reactions offer the advantages of high selectivity and mild reaction conditions.

The mechanism of enzymatic hydrolysis, for instance by a serine hydrolase, involves a catalytic triad (B1167595) in the enzyme's active site. rsc.org A nucleophilic serine residue attacks the amide's carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing the amine portion (4-nitroaniline). rsc.org This intermediate is then hydrolyzed by a water molecule, regenerating the enzyme and releasing the carboxylic acid (4-(phenylthio)butanoic acid).

Substrate specificity is a critical factor. The enzyme's active site must be able to accommodate the substrate's structure. The recognition would depend on the size and properties of both the 4-nitrophenyl group and the 4-(phenylthio)butyl side chain. The chromogenic nature of the p-nitrophenol/p-nitroaniline leaving group is often exploited in biochemical assays to monitor enzyme activity spectrophotometrically. youtube.comresearchgate.net

Reactivity and Functionalization of the Thioether Moiety

The thioether (sulfide) group is another key reactive site within the molecule, primarily susceptible to oxidation and alkylation due to the nucleophilic nature of the sulfur atom. researchgate.net

The most common transformation of a thioether is oxidation. The sulfur atom can be oxidized in a stepwise manner, first to a sulfoxide (B87167) and then to a sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄). nih.govlibretexts.org Careful control of stoichiometry and reaction conditions is crucial for selective oxidation to the sulfoxide, as over-oxidation to the sulfone can readily occur. nih.gov This transformation introduces new functional groups and significantly alters the polarity and chemical properties of the molecule.

Table 2: Common Reactions of the Thioether Moiety
Reaction TypeReagentProductNotes
Oxidation (to Sulfoxide)H₂O₂ (1 equiv.) or NaIO₄N-(4-nitrophenyl)-4-(phenylsulfinyl)butanamideRequires controlled conditions to avoid over-oxidation.
Oxidation (to Sulfone)H₂O₂ (>2 equiv.) or m-CPBA (>2 equiv.)N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamideGenerally proceeds readily from the thioether or sulfoxide.
Alkylation (S-alkylation)Alkyl halide (e.g., CH₃I)Sulfonium (B1226848) saltThe sulfur atom acts as a nucleophile.

Furthermore, the sulfur atom's lone pairs of electrons make it nucleophilic, allowing it to react with electrophiles like alkyl halides (e.g., methyl iodide) to form ternary sulfonium salts. The formation of a positively charged sulfonium ion transforms the side chain into a good leaving group, opening up possibilities for subsequent nucleophilic substitution reactions.

Oxidation Reactions (e.g., to sulfoxides and sulfones)

The oxidation of the thioether sulfur atom in this compound to its corresponding sulfoxide and sulfone is an anticipated reaction. Generally, thioether oxidation is readily achieved with a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or hypochlorites. The presence of the electron-withdrawing 4-nitrophenyl group on the amide function is expected to influence the electronic environment of the sulfur atom, albeit remotely, potentially affecting the reaction kinetics. However, no specific studies detailing the conditions, product yields, or kinetic parameters for the oxidation of this compound have been reported.

A hypothetical reaction scheme would involve the stepwise oxidation, first to N-(4-nitrophenyl)-4-(phenylsulfinyl)butanamide (the sulfoxide) and subsequently to N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide (the sulfone). The relative rates of these two steps would depend on the specific oxidant and reaction conditions employed.

Table 1: Hypothetical Oxidation Products of this compound

Starting Material Oxidizing Agent Potential Product(s)
This compound e.g., H₂O₂, m-CPBA N-(4-nitrophenyl)-4-(phenylsulfinyl)butanamide
N-(4-nitrophenyl)-4-(phenylsulfinyl)butanamide e.g., H₂O₂, m-CPBA N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide

Note: This table is illustrative and not based on published experimental data for this specific compound.

Nucleophilic and Electrophilic Reactivity at the Sulfur Atom

The sulfur atom in the thioether linkage of this compound possesses lone pairs of electrons, rendering it nucleophilic. It could theoretically react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium salts. The reactivity would be influenced by steric hindrance around the sulfur and the electronic effects of the substituent groups.

Conversely, the sulfur atom can also be the site of electrophilic attack, particularly after oxidation to the sulfoxide, which can activate adjacent positions. However, without experimental evidence, the specific nucleophilic and electrophilic reactivity profile of this compound remains uncharacterized.

Kinetic and Thermodynamic Analysis of Key Reactions

A kinetic and thermodynamic analysis of reactions involving this compound would provide valuable insights into its reactivity, reaction mechanisms, and the stability of its intermediates and products. Such studies would involve monitoring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic data would shed light on the feasibility and position of equilibrium for potential reactions. Unfortunately, a search of the scientific literature did not yield any kinetic or thermodynamic studies for any of the potential reactions of this compound.

Lack of Specific Research Data Precludes Generation of Requested Article on "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the computational chemistry and molecular modeling of the compound This compound . This absence of dedicated studies prevents the generation of a scientifically accurate and detailed article that adheres to the user's specified outline.

The user's request demanded in-depth information, including data tables and detailed research findings, for highly specific topics such as quantum chemical calculations, conformational analysis, molecular dynamics simulations, and molecular docking of this particular molecule. Fulfilling this request would necessitate fabricating data and research findings, which would be scientifically unsound and misleading.

While computational studies exist for structurally related compounds containing nitrophenyl or phenylthio moieties, applying those findings directly to "this compound" would be speculative and would not meet the required standards of scientific accuracy for the requested article. The strict instructions to focus solely on the specified compound and outline further limit the ability to provide a relevant, albeit more general, response based on analogous molecules.

Therefore, without available scientific research and the specific data required for each section of the outline, it is not possible to produce the requested thorough and informative article on the computational chemistry and molecular modeling of this compound.

Computational Chemistry and Molecular Modeling of N 4 Nitrophenyl 4 Phenylthio Butanamide

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Elucidation of Ligand-Receptor Interaction Modes

The elucidation of how a ligand, such as N-(4-nitrophenyl)-4-(phenylthio)butanamide, interacts with a biological receptor at the molecular level is fundamental to structure-based drug design. numberanalytics.comnih.gov Computational methods, particularly molecular docking, provide powerful tools to predict and analyze these interactions. nih.govjscimedcentral.com This process simulates the binding of the ligand into the active site of a macromolecular target, predicting its preferred orientation and conformation, collectively known as the "pose". nih.govwikipedia.org

The primary goal of molecular docking is to identify the most stable ligand-receptor complex by evaluating the free energy of binding. jscimedcentral.com The process begins with the preparation of the three-dimensional structures of both the ligand (this compound) and the receptor protein. numberanalytics.com The receptor's structure is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, while the ligand's 3D structure is generated and optimized computationally. numberanalytics.comjscimedcentral.com

A docking algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. nih.gov This search is guided by a scoring function, which is a mathematical model that estimates the binding affinity for each generated pose. wikipedia.org Scoring functions calculate the binding energy by considering various non-covalent interactions that stabilize the complex. jscimedcentral.com These critical interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H in the ligand) and acceptors (like carbonyl oxygens or nitrogens in the receptor's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the phenyl and nitrophenyl rings) and hydrophobic pockets in the receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Ionic Bonds: Electrostatic attractions between formally charged groups.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in the receptor.

The output of a docking simulation is a set of possible binding poses ranked by their predicted binding affinities. nih.gov Analysis of the top-ranked pose for this compound would reveal the specific amino acid residues it interacts with and the geometry of these interactions. This information is crucial for understanding its mechanism of action and for designing more potent and selective analogs. wikipedia.org

Table 1: Hypothetical Interaction Data for this compound in a Receptor Binding Site

Interaction TypeLigand Group InvolvedReceptor Residue InvolvedDistance (Å)
Hydrogen BondAmide N-HAspartate (ASP) 121 (Carbonyl O)2.9
Hydrogen BondNitro OArginine (ARG) 85 (Amine H)3.1
π-π StackingPhenyl RingPhenylalanine (PHE) 2503.8
HydrophobicButyl ChainLeucine (LEU) 78, Valine (VAL) 105N/A
Van der WaalsThioether SAlanine (ALA) 1203.5

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.comnih.gov These models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. protoqsar.comwikipedia.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. protoqsar.com The process of developing a QSAR model involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For this compound, this would involve synthesizing and testing a library of its analogs.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties. protoqsar.com

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors (the independent variables) with the biological activity (the dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure it is robust and not a result of a chance correlation. wikipedia.org

QSAR methodologies can be broadly categorized into two main types:

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP, molar refractivity). slideshare.netnih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used in 2D-QSAR. nih.govresearchgate.net

3D-QSAR: These methods consider the three-dimensional structure of the molecules. wikipedia.org The compounds in the dataset must be structurally aligned or superimposed. wikipedia.orgnih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) calculate steric and electrostatic fields around each molecule. slideshare.net The variations in these fields are then correlated with changes in biological activity, providing a 3D map that highlights regions where modifications to the structure would likely increase or decrease activity. wikipedia.org

For a series of this compound analogs, a QSAR model could identify key structural features essential for activity. For example, a model might reveal that higher electron-withdrawing capacity on the nitrophenyl ring and a specific range for lipophilicity are correlated with increased potency.

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study

Compound IDMolecular Weight (MW)LogP (Lipophilicity)Polar Surface Area (PSA)Experimental Activity (pIC₅₀)
Analog-1316.373.585.16.5
Analog-2330.393.885.16.8
Analog-3350.813.394.36.2
Analog-4286.323.172.95.9

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides indispensable tools for elucidating the detailed mechanism of chemical reactions, including identifying intermediates and characterizing transition states. e3s-conferences.orgsumitomo-chem.co.jp A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. wikipedia.orglibretexts.org The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. libretexts.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for locating and characterizing transition states due to its balance of computational cost and accuracy. coe.eduberkeley.edu The process of elucidating a reaction mechanism for a compound like this compound would involve the following steps:

Proposing a Reaction Pathway: Based on chemical principles, a plausible mechanism is hypothesized, including all elementary steps with their respective reactants, intermediates, transition states, and products.

Geometry Optimization: The 3D structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. A guess for the transition state structure is also generated and optimized using specialized algorithms. github.io

Frequency Calculation: A vibrational frequency analysis is performed on all optimized structures. For a structure to be a true minimum (reactant, product, or intermediate), all calculated vibrational frequencies must be real. A transition state is uniquely characterized by having exactly one imaginary frequency. libretexts.orggithub.io This imaginary frequency corresponds to the motion along the reaction coordinate, where bonds are breaking and forming. libretexts.org

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that a calculated transition state correctly connects the desired reactants and products, an IRC calculation is performed. github.io This calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the intended reactant on one side and the product on the other. github.io

By calculating the energies of all species along the proposed reaction pathway, a reaction coordinate diagram can be constructed. This diagram visually represents the energy changes throughout the reaction and allows for the determination of the activation energy (ΔG‡), which is the energy difference between the reactants and the highest energy transition state. wikipedia.org This information is vital for understanding reaction kinetics and predicting how changes in the molecular structure might affect the reaction rate.

Table 3: Hypothetical Calculated Energies for a Reaction Step

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants-1250.45-1250.380.0
Transition State (TS)-1250.40-1250.34+25.1
Products-1250.50-1250.44-37.6

Structure Activity Relationship Sar Investigations of N 4 Nitrophenyl 4 Phenylthio Butanamide Analogs

Design Principles for N-(4-nitrophenyl)-4-(phenylthio)butanamide Analog Libraries

The design of analog libraries for SAR studies of this compound would be guided by the objective of systematically exploring the chemical space around the lead compound. The primary goal is to understand how modifications to its three main components—the N-(4-nitrophenyl) group, the 4-(phenylthio) moiety, and the butanamide linker—affect its activity.

Key design principles would include:

Systematic Variation: Analogs would be designed to introduce systematic changes in steric, electronic, and lipophilic properties. For instance, substituents with varying electron-donating or electron-withdrawing capacities would be introduced on the aromatic rings.

Moiety-Specific Modifications: Libraries would be created to specifically probe the importance of each structural component. One set of analogs would focus on substitutions on the nitrophenyl ring, another on the phenylthio ring, and a third on alterations to the butanamide linker.

Bioisosteric Replacements: Functional groups would be replaced with bioisosteres to investigate the importance of specific atoms or groups for activity, while maintaining similar steric and electronic properties. For example, the nitro group could be replaced with a cyano or a sulfonyl group.

Conformational Constraints: To understand the bioactive conformation, analogs with reduced conformational flexibility, such as those incorporating cyclic structures within the butanamide chain, would be synthesized.

Impact of Modifications to the Nitrophenyl Moiety on Activity

The 4-nitrophenyl group is a key feature of the molecule, and its modification is expected to have a significant impact on activity. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the N-H proton of the amide and participate in hydrogen bonding or other interactions with biological targets.

Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs on the ring would further decrease the electron density. In some contexts, this can enhance interactions with electron-rich pockets in a target protein. However, excessively strong EWGs might also lead to unfavorable interactions or alter the compound's metabolic stability.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) or methyl groups, would increase the electron density of the ring. This could either enhance or diminish activity depending on the nature of the target interaction.

Steric effects are also critical. Bulky substituents near the amide linkage could hinder the optimal binding conformation, leading to a decrease in activity. Conversely, in some cases, a larger substituent might create favorable van der Waals interactions with the target.

Table 1: Hypothetical Impact of Electronic and Steric Modifications on the Nitrophenyl Moiety

Substituent at R1 Electronic Effect Steric Effect Predicted Activity
-NO₂ (at position 4) Strongly Withdrawing Medium Reference
-CN Strongly Withdrawing Small Potentially Similar or Increased
-Cl Withdrawing Medium Potentially Similar
-OCH₃ Donating Medium Likely Decreased
-CH₃ Weakly Donating Medium Likely Decreased

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

The position of the nitro group on the phenyl ring is a critical determinant of activity. Moving the nitro group from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter the molecule's geometry and electronic distribution.

para-Position: The nitro group at the para-position exerts its maximum electron-withdrawing effect through resonance and induction. This position often allows the substituent to extend into a specific binding pocket without causing steric clashes with the core of the molecule.

meta-Position: At the meta-position, the electron-withdrawing effect is primarily inductive. This change in electronic influence and the altered vector of the substituent could lead to a different binding mode and, consequently, a change in activity.

ortho-Position: An ortho-nitro group would be in close proximity to the amide linkage, potentially leading to intramolecular hydrogen bonding or significant steric hindrance. This could lock the conformation of the amide bond and drastically affect its interaction with a target.

Table 2: Hypothetical Influence of Nitro Group Position on Activity

Position of -NO₂ Expected Conformation Predicted Activity Rationale
para (4-position) Extended Reference Optimal electronic effect and spatial orientation.
meta (3-position) Altered electronic distribution Likely Reduced Suboptimal electronic and steric profile for the target.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Influence of Variations in the Butanamide Chain

The butanamide chain acts as a flexible linker between the nitrophenyl head and the phenylthio tail. Its length, rigidity, and composition are expected to be important for correctly positioning the aromatic moieties for optimal interaction with a biological target.

The length of the alkyl chain in the amide linker determines the distance between the two aromatic rings.

Chain Lengthening or Shortening: Increasing or decreasing the chain length (e.g., from butanamide to pentanamide (B147674) or propanamide) would alter this distance. If the target has two distinct binding pockets, there will be an optimal chain length for activity.

Branching: Introducing alkyl branches (e.g., a methyl group) on the butanamide chain would increase its steric bulk and restrict its conformational freedom. This could lead to a loss of activity if flexibility is required for binding, or an increase in activity if the branched analog pre-organizes the molecule in its bioactive conformation.

Table 3: Hypothetical Effects of Butanamide Chain Modification on Activity

Chain Modification Effect on Flexibility Effect on Length Predicted Activity
Propanamide Reduced Shorter Likely Reduced
Butanamide Reference Reference Reference
Pentanamide Increased Longer Potentially Reduced

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Incorporating heteroatoms or cyclic structures can have a profound impact on the linker's properties.

Heteroatoms: Replacing a methylene (B1212753) group (-CH₂-) in the chain with an oxygen or nitrogen atom could introduce a hydrogen bond donor or acceptor, potentially forming new interactions with the target. It would also alter the chain's polarity and conformational preferences.

Cyclic Structures: Incorporating a cyclic moiety, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, within the linker would significantly reduce its conformational flexibility. This is a common strategy in medicinal chemistry to lock the molecule into a more defined shape, which can lead to increased potency and selectivity if the constrained conformation is the bioactive one.

Table 4: List of Compound Names Mentioned

Compound Name
This compound
N-(3-nitrophenyl)-4-(phenylthio)butanamide
N-(2-nitrophenyl)-4-(phenylthio)butanamide
N-(4-cyanophenyl)-4-(phenylthio)butanamide
N-(4-chlorophenyl)-4-(phenylthio)butanamide
N-(4-methoxyphenyl)-4-(phenylthio)butanamide
N-(4-methylphenyl)-4-(phenylthio)butanamide
N-(4-tert-butylphenyl)-4-(phenylthio)butanamide
N-(4-nitrophenyl)-3-(phenylthio)propanamide
N-(4-nitrophenyl)-5-(phenylthio)pentanamide

Role of the Phenylthio Group in Modulating Activity

The phenylthio group, a prominent feature of the this compound structure, is a critical determinant of the molecule's biological activity. The sulfur atom and the attached phenyl ring offer multiple points for modification, allowing for a detailed exploration of the SAR.

The electronic and steric properties of substituents on the phenyl ring of the thioether moiety can significantly impact the compound's activity. While direct SAR data for this compound is not extensively available, studies on structurally related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides provide valuable insights into these effects. The nature of the substituent at the 4'-position of the phenylthio group has been shown to influence the conformational preferences of the molecule, which in turn can affect its interaction with biological targets.

Table 1: Impact of Phenyl Ring Substituents on Conformational Preference in Related Phenylthioacetamides

Substituent (at 4'-position)Electronic EffectObserved Conformational Trend in Nonpolar Solvents
-OCH₃Electron-donatingPredominantly gauche conformer
-CH₃Electron-donatingPredominantly gauche conformer
-HNeutralPredominantly gauche conformer
-ClElectron-withdrawingPredominantly gauche conformer
-BrElectron-withdrawingPredominantly gauche conformer
-NO₂Strongly Electron-withdrawingIncreased population of the cis conformer

Data extrapolated from studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides.

Bioisosteric replacement of the sulfur atom in the thioether linkage is a common strategy in medicinal chemistry to improve metabolic stability, modulate activity, and reduce potential toxicity associated with thioethers. The sulfur atom can be susceptible to oxidation in vivo, leading to the formation of sulfoxides and sulfones, which may have different activity profiles and pharmacokinetic properties.

Potential bioisosteres for the thioether sulfur atom include, but are not limited to, a methylene group (-CH2-), an oxygen atom (ether), a sulfoxide (B87167) group (-SO-), or a sulfone group (-SO2-). Each replacement will alter the geometry, electronics, and hydrogen bonding capacity of the linker.

Table 2: Potential Bioisosteric Replacements for the Thioether Sulfur

Bioisosteric GroupStructural and Electronic ChangesPotential Impact on Activity
Methylene (-CH₂-)Removes the lone pairs of electrons on the sulfur, alters bond angles and length. Increases lipophilicity.May decrease binding if sulfur's lone pairs are involved in key interactions. Could improve metabolic stability.
Ether (-O-)Replaces sulfur with a more electronegative atom. Can act as a hydrogen bond acceptor. Alters bond angles.Potential for new hydrogen bonding interactions. May alter conformational preferences.
Sulfoxide (-SO-)Introduces a polar, hydrogen bond accepting group. Creates a chiral center at the sulfur.Increased polarity could affect cell permeability. Potential for new hydrogen bond interactions. Stereochemistry may be crucial for activity.
Sulfone (-SO₂-)Introduces a polar, hydrogen bond accepting group. Not a chiral center.Increased polarity. Can act as a strong hydrogen bond acceptor.

Analysis of Conformational Flexibility and Its Contribution to SAR

The conformational flexibility of this compound and its analogs is a key factor in their SAR. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution and at the active site of a biological target. The butanamide linker, in particular, contributes significantly to this flexibility.

Studies on the related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown the existence of at least two stable conformations: gauche and cis. The relative population of these conformers is influenced by the substitution on the phenylthio ring and the polarity of the solvent. This suggests that the bioactive conformation may be one of a number of low-energy structures, and the ability of the molecule to adopt this specific conformation is crucial for its activity. A progressive increase in the population of the cis conformer was observed with increasing solvent polarity, indicating that the local environment of a binding site could influence the conformational state of the ligand.

Development of Pharmacophore Models Based on SAR Data

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. The development of such a model for this compound analogs would be a valuable tool for designing new compounds with improved potency and selectivity.

Based on the general structure of this compound, a hypothetical pharmacophore model could include the following features:

A hydrogen bond acceptor: The carbonyl oxygen of the butanamide group.

A hydrogen bond donor: The N-H group of the butanamide.

An aromatic/hydrophobic region: The 4-nitrophenyl ring.

A second aromatic/hydrophobic region: The phenylthio group.

A potential hydrogen bond acceptor/polar feature: The nitro group.

The spatial arrangement of these features would be critical. The distances and angles between these pharmacophoric points would be defined by the active conformation of the molecule. To develop a robust pharmacophore model, a diverse set of active and inactive analogs is required. The model would then be refined and validated using this dataset. Such a model would guide the rational design of new analogs by ensuring that they possess the necessary chemical features in the correct 3D orientation to interact effectively with the biological target.

Biological Target Identification and Mechanistic Elucidation in Vitro Studies

Chemical Genetics Approaches for Target Discovery

Phenotypic Screening Methodologies

There is no publicly available information detailing the use of phenotypic screening methodologies to identify the biological targets or cellular effects of N-(4-nitrophenyl)-4-(phenylthio)butanamide.

Target Deconvolution Strategies and Omics-Based Approaches

No studies have been published that employ target deconvolution strategies or omics-based approaches (such as genomics, proteomics, or metabolomics) to elucidate the mechanism of action or identify the specific molecular targets of this compound.

Enzymatic Interaction Studies

In Vitro Enzyme Inhibition and Activation Assays

Data from in vitro enzyme inhibition or activation assays for this compound are not available in the current scientific literature.

Substrate Specificity Profiling for Enzymes Mediating Compound Transformation

There are no published studies on the substrate specificity of enzymes that may mediate the transformation of this compound.

Determination of Binding Affinities and Kinetic Parameters

Information regarding the binding affinities (such as Kd or Ki values) and kinetic parameters (such as Km or Vmax) of this compound with any biological target has not been reported.

Protein Binding Assays and Ligand-Binding Technologies

The initial step in understanding the biological activity of this compound involves identifying its direct molecular targets. Protein binding assays and various ligand-binding technologies are fundamental to this process, offering insights into the affinity and specificity of the compound for its protein partners. These techniques are crucial for determining the dissociation constant (Kd), which quantifies the strength of the interaction between the ligand (the compound) and its target protein. biologyinsights.combmglabtech.com A lower Kd value signifies a higher binding affinity. biologyinsights.com

A variety of methodologies can be employed to assess the binding of this compound to purified proteins. Techniques such as equilibrium dialysis, ultrafiltration, and fluorescence polarization are commonly utilized. biologyinsights.combmglabtech.com For instance, in a hypothetical fluorescence polarization assay, a fluorescently labeled version of this compound or a known competing ligand could be used. The binding of the compound to a target protein would result in a change in the polarization of the emitted light, allowing for the calculation of binding affinity.

Illustrative Data from a Hypothetical Protein Binding Assay:

Below is an example of how data from a protein binding assay for this compound might be presented. This data is for illustrative purposes only.

Target ProteinAssay MethodDissociation Constant (Kd)Binding Stoichiometry (n)
Protein Kinase XIsothermal Titration Calorimetry0.5 µM1.1
Receptor YSurface Plasmon Resonance2.3 µM0.9
Enzyme ZFluorescence Polarization10.8 µM1.0

Cell-Based Assays for Investigating Molecular Pathway Modulation

Following the identification of potential protein targets, cell-based assays are employed to understand how the interaction between this compound and its target(s) translates into a cellular response. These assays are critical for elucidating the compound's mechanism of action within a biological context.

Use of Reporter Gene Assays for Specific Pathway Activity

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. indigobiosciences.comnih.govdanaher.comwikipedia.org In these assays, the regulatory sequence of a gene of interest is linked to a reporter gene that produces a detectable signal, such as luciferase or green fluorescent protein (GFP). wikipedia.orgindigobiosciences.com If this compound modulates a signaling pathway that controls the expression of the gene of interest, a change in the reporter signal will be observed. indigobiosciences.com This allows for a quantitative assessment of the compound's effect on pathway activity. indigobiosciences.comindigobiosciences.com

For example, if this compound is hypothesized to inhibit the NF-κB signaling pathway, a reporter gene construct containing the NF-κB response element upstream of the luciferase gene could be introduced into cells. Treatment with the compound would be expected to decrease luciferase activity in a dose-dependent manner.

Illustrative Data from a Hypothetical Reporter Gene Assay:

The following table demonstrates potential results from a reporter gene assay investigating the effect of this compound on a specific signaling pathway. This data is for illustrative purposes only.

Compound ConcentrationSignaling PathwayReporter Gene Signal (Relative Luminescence Units)Pathway Inhibition (%)
0.1 µMPathway A85,00015%
1 µMPathway A55,00045%
10 µMPathway A20,00080%
100 µMPathway A5,00095%

High-Content Screening for Cellular Phenotypic Changes

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells. wikipedia.orgazolifesciences.comcreative-biolabs.comnih.gov This approach allows for a detailed assessment of how this compound affects cell morphology, protein localization, and other cellular features. wikipedia.orgcreative-biolabs.com HCS is a form of phenotypic screening that provides a comprehensive view of the compound's cellular effects. azolifesciences.com

For instance, cells could be treated with this compound and then stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and a protein of interest. Automated imaging and analysis would then quantify changes in nuclear size, cytoskeletal arrangement, and the subcellular localization of the protein, providing a multiparametric "fingerprint" of the compound's activity. nih.govnih.gov

Illustrative Data from a Hypothetical High-Content Screening Assay:

This table illustrates the type of multiparametric data that could be generated from an HCS experiment with this compound. This data is for illustrative purposes only.

Phenotypic ParameterControl (Untreated)This compound (10 µM)Percent Change
Nuclear Area (µm²)150120-20%
Mitochondrial Membrane Potential1.0 (Relative Units)0.6-40%
Cytoskeletal Integrity Score9.54.2-56%

Mechanistic Basis of Molecular Interactions and Cellular Responses

The data gathered from protein binding assays and cell-based assays are integrated to build a comprehensive model of the mechanism of action for this compound. This involves correlating the compound's binding affinity for its target with its effects on cellular pathways and phenotypes.

For example, if this compound binds to a specific kinase with high affinity, and reporter gene assays show that it inhibits a pathway known to be regulated by that kinase, a clear mechanistic link can be established. Further experiments, such as Western blotting to assess the phosphorylation status of downstream proteins in the pathway, would be conducted to confirm this hypothesis. High-content screening data can provide further evidence by showing cellular changes consistent with the inhibition of that specific pathway. Ultimately, these integrated in vitro studies provide a detailed understanding of how this compound interacts with its molecular target to elicit a specific cellular response.

Future Directions and Advanced Research Perspectives for N 4 Nitrophenyl 4 Phenylthio Butanamide

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized chemical research, offering powerful tools for prediction and design. For N-(4-nitrophenyl)-4-(phenylthio)butanamide, these computational approaches can accelerate the discovery of new derivatives with tailored properties, bypassing time-consuming and resource-intensive trial-and-error experimentation.

Future research could focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By curating a virtual library of this compound derivatives and calculating a wide array of molecular descriptors, researchers can train ML algorithms to predict various endpoints. These could include biological activities, such as enzyme inhibition or receptor binding, as well as physicochemical properties like solubility, toxicity, and material characteristics.

Table 1: Potential AI/ML-Driven Research Areas for this compound

Research AreaPredicted PropertyPotential Impact
Drug DiscoveryBiological activity, ADMET propertiesIdentification of new therapeutic agents
Materials ScienceOptical properties, polymerizabilityDesign of novel functional materials
Chemical SynthesisReaction yield, optimal conditionsImprovement of synthetic efficiency

Exploration of Novel Synthetic Methodologies

While traditional synthetic routes to this compound likely exist, the exploration of novel, more efficient, and sustainable synthetic methodologies is a crucial future direction. Modern techniques such as flow chemistry, photocatalysis, and electrosynthesis offer significant advantages over conventional batch processes.

Flow chemistry could enable the continuous and scalable production of this compound and its derivatives. The precise control over reaction parameters, such as temperature, pressure, and reaction time, can lead to higher yields, improved purity, and enhanced safety.

Photocatalysis , utilizing visible light to drive chemical reactions, presents a green and mild approach to forming the amide and thioether bonds. Photocatalytic methods for direct amidation and C-S cross-coupling reactions are well-documented and could be adapted for the synthesis of this target molecule, potentially reducing the need for harsh reagents and high temperatures.

Electrosynthesis , which employs electricity to mediate chemical transformations, is another promising avenue. Electrochemical methods for both amide bond formation and the synthesis of thioethers have been developed, offering a reagent-minimal and environmentally friendly alternative to traditional synthesis.

Development of Advanced Spectroscopic Probes and Imaging Agents Based on the Scaffold

The inherent structural motifs of this compound make it an intriguing candidate for the development of advanced spectroscopic probes and imaging agents. The nitroaromatic group can act as a fluorescence quencher or a recognition moiety, while the thioether is known to interact with specific metal ions and reactive oxygen species (ROS).

Future research could involve the strategic modification of the this compound scaffold to incorporate a fluorophore. The resulting molecule could function as a "turn-on" or "turn-off" fluorescent sensor. For instance, the thioether moiety could selectively bind to analytes like copper(I) or be oxidized by peroxynitrite, leading to a conformational change that modulates the fluorescence of the attached reporter. This could enable the sensitive and selective detection of these species in biological systems.

Table 2: Potential Spectroscopic Probes Based on the this compound Scaffold

Probe TypeTarget AnalytePotential Mechanism
Fluorescent ProbeCopper(I) ionsCoordination to the thioether, disrupting PET quenching
Fluorescent ProbeReactive Oxygen Species (e.g., peroxynitrite)Oxidation of the thioether to a sulfoxide (B87167) or sulfone, altering fluorescence

Contribution to Fundamental Understanding of Amide and Thioether Chemistry

Beyond its potential applications, this compound can serve as a valuable model system for advancing the fundamental understanding of amide and thioether chemistry. The interplay between the electron-withdrawing nitro group, the conformationally influential amide bond, and the reactive thioether presents a rich area for physical organic chemistry studies.

Investigations into the conformational preferences of the molecule, both in solution and in the solid state, could provide insights into non-covalent interactions, such as intramolecular hydrogen bonding and sulfur-aromatic interactions. Furthermore, studying the reactivity of this compound can elucidate how the different functional groups mutually influence each other. For example, research could explore how the electronic nature of the nitrophenyl group affects the nucleophilicity and oxidation potential of the thioether. Studies have shown that neighboring amide groups can facilitate the electrochemical oxidation of thioethers, and the this compound scaffold would be an excellent platform to further probe these effects.

Potential for Derivatization into Materials Science Applications

The unique combination of functionalities in this compound also suggests its potential as a precursor for novel materials with interesting properties.

Polymer Precursors: The molecule could be functionalized to serve as a monomer for polymerization. For instance, reduction of the nitro group to an amine would provide a site for polyamidation or polyimidation. The resulting polymers, incorporating both thioether and amide linkages in the backbone or as pendant groups, could exhibit interesting thermal, mechanical, and optical properties. Thioether-containing polymers are known for their high refractive indices and responsiveness to reactive oxygen species. nih.govmdpi.comresearchgate.netrsc.orggoogle.comgoogle.com

Optical Materials: The presence of the sulfur atom and the aromatic rings suggests that polymers derived from this compound could possess high refractive indices, making them potentially useful for optical applications such as coatings and lenses. google.comgoogle.com The nitro group also provides a handle for further modification to tune the optical properties, including nonlinear optical behavior.

Responsive Materials: Thioether-containing polymers are known to undergo a phase transition from hydrophobic to hydrophilic upon oxidation by ROS. nih.govresearchgate.netrsc.org This property could be exploited to create smart materials, such as drug delivery systems that release their payload in response to the oxidative stress found in diseased tissues.

Q & A

Q. What are the established synthetic routes for N-(4-nitrophenyl)-4-(phenylthio)butanamide, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 4-nitroaniline with a phenylthio-substituted butanoic acid derivative using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dry DMF. For example, amidation reactions under inert atmospheres at 25–50°C yield intermediates, which are purified via flash chromatography (e.g., EtOAc/Hexane gradients). Optimizing solvent polarity, reagent stoichiometry (1.03:1 acid-to-amine ratio), and catalyst choice (e.g., Pd/C for nitro group reductions) can enhance yields to >75% .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the nitrophenyl and phenylthio moieties, with characteristic aromatic proton signals (δ 7.5–8.3 ppm) and thiomethyl peaks (δ 2.5–3.0 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺ at m/z 347.37). Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct stability studies in buffered solutions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ_max ≈ 270 nm for nitro groups) and quantify intact compound using LC-MS. Compare stability in aqueous vs. lipid-rich matrices to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its selectivity for kinase targets implicated in cancer?

  • Methodological Answer : Perform computational docking (e.g., AutoDock Vina) to identify key interactions with ATP-binding pockets. Synthesize analogs with substituents at the phenylthio group (e.g., electron-withdrawing -F or bulky -OCH₃) and evaluate inhibitory activity using kinase profiling assays (e.g., Eurofins KinaseProfiler). Prioritize candidates with IC₅₀ < 1 μM and low cytotoxicity in normal cell lines (e.g., HEK293) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs across studies?

  • Methodological Answer : Systematically compare assay conditions (e.g., cell line variability, serum concentration, incubation time). Validate discrepancies using orthogonal methods:
  • For antimicrobial claims: Perform MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli alongside cytotoxicity testing.
  • For anti-inflammatory effects: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA.
    Cross-reference structural analogs (e.g., nitro-to-cyano substitutions) to isolate pharmacophore contributions .

Q. What in vivo models are appropriate for evaluating the blood-brain barrier (BBB) permeability of this compound in neurological studies?

  • Methodological Answer : Use transgenic zebrafish (e.g., fli1a:EGFP) for real-time BBB permeability imaging. Quantify brain-to-plasma ratios via LC-MS/MS after intravenous administration in rodents. Complement with in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure Papp (apparent permeability) and efflux ratios. Correlate results with logP values (target: 2.5–3.5) .

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